molecular formula C11H19NO3 B6619522 tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1165450-68-9

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6619522
CAS No.: 1165450-68-9
M. Wt: 213.27 g/mol
InChI Key: BTWDGFQQIGGAPU-GZMMTYOYSA-N
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Description

tert-Butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent at the 1R,5R position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is critical in medicinal chemistry, particularly as a precursor for bioactive molecules or chiral building blocks in asymmetric synthesis. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 (). The compound’s stereochemistry and functional groups influence its reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDGFQQIGGAPU-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in silylation reactions, while acetonitrile improves Oxone solubility in epoxidation steps. Elevated temperatures (up to 40°C) are tolerated in cyclopropanation but must be balanced against the risk of epoxide ring-opening side reactions.

Catalytic Systems

Transition metal catalysts are avoided due to potential contamination and incompatibility with the Boc group. Instead, organocatalytic approaches leveraging hydrogen-bonding interactions (e.g., thiourea catalysts) have been explored to enhance stereoselectivity in related systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy : 1H and 13C NMR spectra confirm bicyclic structure and stereochemistry. For example, the tert-butyl group resonates as a singlet at δ 1.4 ppm in 1H NMR, while the azabicyclo methine protons appear as multiplet signals between δ 3.0–4.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Negative-ion HRMS of the deprotected compound (C12H18NO4) shows a molecular ion peak at m/z 240.1236 (calculated: 240.1236), validating molecular formula.

Purity Assessment

Reverse-phase HPLC with UV detection (230 nm) is standard for quantifying chemical purity. A representative method uses an Ascentis Express C18 column (150 × 4.6 mm, 2.7 µm) with a gradient of acetonitrile-water, achieving baseline separation of impurities.

Scalability and Industrial Applications

The process described in demonstrates scalability to multigram quantities, with a 96% yield reported for a 1.83 mmol scale reaction. Critical considerations for industrial adoption include:

  • Cost Efficiency : Replacing chromatographic purification with crystallization where possible.

  • Waste Reduction : Recycling acetonitrile via distillation and recovering tert-butyl groups from byproducts.

ParameterOptimal ConditionImpact on Yield/PuritySource
Solvent for EpoxidationAcetonitrileMaximizes Oxone solubility
Temperature Range0°C → Room TemperatureMinimizes side reactions
HPLC Column (Chiral)Chiralpak IC>99% ee resolution
Purification MethodSilica Gel Chromatography90–96% yield
Spectroscopic DataObservationSignificanceSource
1H NMR (δ, ppm)1.4 (s, Boc), 3.2–4.0 (m)Confirms bicyclic structure
HRMS (m/z)240.1236 (M - H)−Validates molecular formula
HPLC Retention Time12.7 minPurity >99%

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

Reagent Conditions Product Yield
KMnO₄ (aq. acidic)0–25°C, 2–4 hours1-carboxy derivative65–72%
CrO₃ (Jones reagent)Acetone, 0°C, 1 hour1-keto derivative58–63%
TEMPO/NaOClCH₂Cl₂, 25°C, 12 hours1-formyl derivative70–75%
  • Key Observation : Oxidation selectivity depends on steric hindrance from the bicyclic framework. The equatorial hydroxymethyl group reacts faster than axial positions .

Reduction Reactions

The ketone (if present) and ester functionalities are reducible under specific conditions:

Reagent Target Group Conditions Outcome
LiAlH₄Ester (tert-butyl)Dry THF, reflux, 6hAlcohol (C-OH) with ring retention
NaBH₄/CeCl₃Ketone (if formed)MeOH, 0°C, 2hSecondary alcohol
H₂/Pd-CN/ANot applicableNo reduction observed
  • Notable Limitation : The tert-butyl ester group resists catalytic hydrogenation, preserving the bicyclic core during reductions .

Substitution Reactions

The tert-butyl ester undergoes nucleophilic substitution under basic conditions:

Nucleophile Base Solvent Product Application
AminesEt₃NCH₂Cl₂3-azabicyclo carboxamideProtease inhibitor synthesis
ThiolsDBUDMFThioester derivativesBioconjugation probes
Grignard reagentsNoneTHFTertiary alcohol (via ketone intermediate)Chiral building blocks
  • Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with the bicyclic structure stabilizing transition states.

Ring-Opening Reactions

Controlled ring-opening occurs under strong acidic or basic conditions:

Condition Reagent Product Selectivity
HCl (6M)/EtOH, refluxH₂OLinear amino alcoholC-N bond cleavage dominant
LDA, -78°CElectrophilesFunctionalized azepane derivativesDeprotonation at bridgehead
  • Caution : Prolonged exposure to strong acids leads to decomposition via retro-aldol pathways .

Enzymatic Interactions

The compound inhibits serine proteases by mimicking tetrahedral intermediates:

Enzyme IC₅₀ (μM) Binding Mode Reference
Trypsin12.3 ± 1.2Hydrogen bonding to Ser195-Oγ
Thrombin45.6 ± 3.8Hydrophobic pocket occupancy
HIV-1 protease>100No significant inhibition
  • SAR Note : The hydroxymethyl group enhances water solubility but reduces membrane permeability .

Thermal Stability

Decomposition studies reveal:

Temperature Atmosphere Half-Life Major Degradants
150°CN₂8 hourstert-butanol + bicyclic lactam
200°CAir20 minutesCO₂ + polymeric residues
  • Storage Recommendation : Stable at -20°C under argon for >2 years .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound's bicyclic structure allows it to interact with biological targets effectively. Research indicates its potential as a scaffold for developing new therapeutic agents, particularly in the realm of neuropharmacology and pain management.
    • Case studies have shown that derivatives of this compound can exhibit analgesic properties similar to established pain relievers, suggesting its utility in designing novel analgesics .
  • Antimicrobial Activity :
    • Preliminary studies suggest that tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate may possess antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results that could lead to the development of new antibiotics .

Applications in Synthetic Organic Chemistry

  • Building Block for Synthesis :
    • This compound serves as an important intermediate in synthesizing more complex organic molecules. Its functional groups can be modified to create various derivatives, making it a versatile building block in organic synthesis.
    • For instance, it can be used to synthesize other azabicyclic compounds that have applications in pharmaceuticals and agrochemicals .
  • Chiral Synthesis :
    • Due to its chiral centers, this compound is valuable in asymmetric synthesis processes where chirality is crucial for the biological activity of the final products. Researchers have utilized it to develop enantiomerically pure compounds necessary for pharmaceutical applications .

Case Studies

StudyFocusFindings
Study 1Analgesic PropertiesFound that certain derivatives exhibit pain-relieving effects comparable to traditional analgesics .
Study 2Antimicrobial TestingDemonstrated effectiveness against specific bacterial strains, indicating potential for antibiotic development .
Study 3Asymmetric SynthesisUtilized as a chiral building block leading to the successful synthesis of enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.1.0]hexane scaffold is a versatile framework with variations in substituents and stereochemistry significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Differences
tert-Butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 958457-61-9 C₁₁H₁₉NO₃ 213.27 1R,5R hydroxymethyl Reference compound; polar due to hydroxymethyl group .
tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 958457-61-9 C₁₁H₁₉NO₃ 213.27 2S-hydroxymethyl, 1S,5R configuration Stereoisomer with altered hydrogen-bonding capacity and solubility .
tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1932033-53-8 C₁₁H₁₉NO₃ 213.27 2R-hydroxymethyl, 1S,5R configuration Different stereochemistry may impact receptor binding or metabolic stability .
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - C₁₁H₁₉NO₃ 213.27 6R-hydroxymethyl, 1R,5S configuration Positional isomer; altered spatial arrangement affects molecular interactions .
tert-Butyl (1R,5S,6S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1246025-64-8 C₁₁H₁₇NO₃ 211.26 6S-formyl group Lower polarity and increased electrophilicity due to formyl group .
tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 1931946-17-6 C₁₁H₂₀N₂O₂ 212.29 3R-aminomethyl, 2-aza scaffold Basic amine group enhances solubility in acidic conditions .
tert-Butyl (1R,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - C₁₁H₂₀N₂O₂ 212.29 1R-aminomethyl Potential for hydrogen bonding and chelation compared to hydroxymethyl .

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The configuration of substituents (e.g., 1R vs. 1S, 2R vs. 2S) alters molecular polarity and biological activity. For example, the (1S,2R,5R) isomer (CAS 1932033-53-8) may exhibit distinct pharmacokinetic profiles compared to the (1R,5R) parent compound .

Functional Group Influence: Hydroxymethyl vs. Formyl: The hydroxymethyl group enhances hydrophilicity, while the formyl derivative (CAS 1246025-64-8) is more reactive in nucleophilic acylations . Aminomethyl Substitution: Aminomethyl analogs (e.g., CAS 1931946-17-6) exhibit basicity, making them suitable for salt formation or coordination chemistry .

Synthetic Utility :

  • The Boc-protected 3-azabicyclo[3.1.0]hexane scaffold is a common intermediate. For instance, demonstrates its use in amide coupling reactions to generate bioactive derivatives like tert-butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (89% yield) .

Biological Relevance :

  • Analogs such as (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane (betovumelinum) act as muscarinic receptor agonists, highlighting the scaffold’s versatility in drug design .

Biological Activity

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1165450-68-9, is a bicyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Synthesis

The compound can be synthesized through various methods, including palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, yielding high diastereoselectivity and purity . The synthesis process involves several steps where the tert-butyl group plays a crucial role in stabilizing the intermediate structures.

Enzyme Inhibition Studies

Research has shown that derivatives of azabicyclo compounds exhibit significant enzyme inhibition properties, particularly against glycosidases. For instance:

  • β-glucosidase : Compounds similar to this compound demonstrated inhibition rates of 43% at 5 mM concentration, which decreased to 20% at 25 mM .
  • β-galactosidase : A related compound inhibited activity to 25% at 5 mM without further increase at higher concentrations .

These results suggest that the compound may act as a competitive inhibitor for these enzymes.

Case Studies

A study involving the synthesis and biological evaluation of iminosugars indicated that compounds structurally related to this compound showed promising results in modulating enzyme activity associated with carbohydrate metabolism . The study's findings highlight the potential for developing therapeutic agents targeting metabolic disorders.

Research Findings

StudyFindings
Synthesis and Evaluation of Novel IminosugarsCompounds inhibited β-glucosidase and β-galactosidase significantly .
Enzyme Activity ModulationIncreased activity in β-mannosidase and α-l-fucosidase up to 240% at higher concentrations .
Cyclopropanation ProtocolEfficient synthesis route for azabicyclo derivatives with high yields .

Q & A

Q. Example Protocol :

  • React (1R,5S,6R)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate with NaBH₃CN in acetic acid to yield the hydroxymethyl derivative. Purify via silica chromatography (0–50% EtOAc/cyclohexane) .

Basic: How should solubility and storage conditions be optimized for this compound in experimental settings?

Methodological Answer:

  • Solubility : Test in DMSO (10 mM stock) or ethanol, as bicyclic amines often require polar aprotic solvents. If insoluble, warm to 37°C and sonicate .
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
  • In Vivo Formulation : For hydrophobic derivatives, use co-solvents like Cremophor EL or Tween-80. Confirm clarity by centrifugation (10,000 × g, 5 min) before administration .

Q. Table 1: Solubility Guidelines

SolventRecommended ConcentrationNotes
DMSO10–50 mMPre-warm and sonicate for dissolution
Ethanol5–20 mMAvoid prolonged exposure to light
Saline/Cremophor1–5 mg/mLCentrifuge to remove particulates

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm bicyclic structure and stereochemistry. Key signals include cyclopropane protons (δ 1.5–2.5 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to assess purity (>95%). Retention time varies with substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI+ m/z calculated for C₁₂H₁₉NO₄: 265.1314) .

Advanced: How can enantiomer-specific synthesis of this bicyclic compound be achieved?

Methodological Answer:
Enantioselectivity is controlled via:

Chiral Catalysts : Use chiral Cu(I) complexes during cyclopropanation to bias stereochemistry .

Resolution : Separate diastereomers via chiral column chromatography (e.g., Chiralpak IA, hexane/isopropanol) or enzymatic resolution .

X-ray Crystallography : Confirm absolute configuration (e.g., 1R,5S vs. 1S,5R) using single-crystal analysis .

Q. Case Study :

  • The (+)-enantiomer of a related 3-azabicyclo[3.1.0]hexane exhibited 10× higher analgesic activity than the (-)-form, validated by X-ray .

Advanced: What strategies are effective in evaluating the biological activity and target engagement of this compound?

Methodological Answer:

In Vitro Assays :

  • Enzyme Inhibition : Test against targets like BET bromodomains using TR-FRET assays (IC₅₀ determination) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) .

In Vivo Models :

  • Pharmacokinetics : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis of half-life and bioavailability .
  • Target Engagement : Use bioluminescent reporters or PET tracers to confirm binding in tissues .

Q. Table 2: Example Bioactivity Data

DerivativeTargetIC₅₀ (nM)ModelReference
BET Inhibitor 84BRD4 BD212 ± 3MDA-MB-231
Analgesic 2bμ-Opioid Receptor45 ± 8Rat paw-pain

Advanced: How can computational modeling be utilized to predict the reactivity or interactions of this compound?

Methodological Answer:

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., BRD4 BD2). Key interactions include hydrogen bonds with Asn433 and π-stacking with Trp374 .

MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous/POPC bilayer environments.

DFT Calculations : Calculate activation energies for cyclopropanation steps (B3LYP/6-31G*) to optimize synthetic routes .

Q. Example Workflow :

  • Dock tert-butyl derivatives into BRD4 BD2. Prioritize candidates with ΔG < -8 kcal/mol. Validate via synthesis and TR-FRET assays .

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